Bienvenue dans la boutique en ligne BenchChem!

3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline

BRAF V600E inhibitor positional isomerism CEP-32496 synthesis

Validated key intermediate for BRAF V600E inhibitors (CEP-32496/agerafenib chemotype). The meta-amino aryloxy configuration at the 4-position of the 6,7-dimethoxyquinazoline core directs selectivity toward BRAF (Kd = 14 nM), in contrast to the para isomer (VEGFR-2-selective) or anilino-linked analogs (EGFR-selective). Process-scale documented at 200 g batch in 10 L reactor. Available at ≥98% purity from ISO-certified suppliers with full QC documentation. Melting point 203–204°C enables incoming identity verification. Suitable for GLP and early GMP workflows. Avoid generic substitution with positional isomers to maintain target selectivity.

Molecular Formula C16H15N3O3
Molecular Weight 297.31 g/mol
CAS No. 1188908-37-3
Cat. No. B1503802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline
CAS1188908-37-3
Molecular FormulaC16H15N3O3
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=CC(=C3)N)OC
InChIInChI=1S/C16H15N3O3/c1-20-14-7-12-13(8-15(14)21-2)18-9-19-16(12)22-11-5-3-4-10(17)6-11/h3-9H,17H2,1-2H3
InChIKeyUZLZUPIBLLHMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline (CAS 1188908-37-3): A Meta-Amino Aryloxy-Quinazoline Intermediate for BRAF-Targeted Drug Discovery


3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline (CAS 1188908-37-3; molecular formula C₁₆H₁₅N₃O₃; MW 297.31 g/mol) is a 4-aryloxy-6,7-dimethoxyquinazoline derivative bearing a primary aniline group at the meta position of the pendant phenyl ring . This compound belongs to the quinazoline class of heterocyclic tyrosine kinase inhibitor pharmacophores, which have been extensively developed as clinical agents targeting EGFR, VEGFR-2, and BRAF kinases [1]. Unlike the more common 4-anilinoquinazoline analogs, the aryloxy (O-linked) connection mode at the 4-position confers a distinct selectivity profile toward VEGFR-2 and, in the case of the meta-amino substitution pattern, enables derivatization into potent BRAF V600E inhibitors that have advanced into human clinical trials [2].

Why Close Analogs of 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline Cannot Be Interchanged: Positional Isomerism and Linker Chemistry Dictate Kinase Selectivity


Within the 6,7-dimethoxyquinazoline intermediate family, both the position of the aniline amino group (meta vs. para) and the nature of the 4-position linkage (aryloxy O-linked vs. anilino NH-linked) produce profoundly different downstream pharmacological outcomes. The meta-amino aryloxy configuration of CAS 1188908-37-3 locks the molecule into a geometry that, upon urea formation, yields potent and selective BRAF V600E inhibitors (CEP-32496/agerafenib, BRAF V600E Kd = 14 nM) [1]. In contrast, the para isomer (CAS 286371-71-9) directs toward VEGFR-2-selective urea derivatives with nanomolar IC₅₀ values in that kinase family [2], while the anilino-linked pharmacophore (exemplified by PD 153035) produces ultra-potent EGFR inhibition (IC₅₀ 0.025 nM) [3]. Generic substitution of one 6,7-dimethoxyquinazoline building block for another thus risks shifting the target selectivity from BRAF to either VEGFR-2 or EGFR, undermining the intended therapeutic discovery program.

Quantitative Differentiators of 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline (CAS 1188908-37-3) Against Its Closest Structural Analogs


Meta-Amino Position Enables BRAF V600E Clinical Candidate Synthesis, Unlike Para-Isomer Which Directs Toward VEGFR-2

The meta-amino configuration of CAS 1188908-37-3 is the essential building block for CEP-32496 (agerafenib), a clinical-stage BRAF V600E inhibitor. When this meta-amino intermediate is converted to the corresponding diarylurea, the resulting compound CEP-32496 exhibits a binding Kd of 14 nM for BRAF V600E, and inhibits downstream MEK phosphorylation with IC₅₀ values of 78 nM (A375 melanoma) and 60 nM (Colo-205 colorectal) [1]. In contrast, the para-amino positional isomer 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]aniline (CAS 286371-71-9) serves as the key intermediate for a structurally distinct series of N-aryl-N'-{4-[(6,7-dimethoxyquinazolin-4-yl)oxy]phenyl}ureas that are potent and selective VEGFR-2 inhibitors, with the most optimized derivatives achieving VEGFR-2 IC₅₀ values as low as 2 nM [2]. The positional isomer choice therefore bifurcates the entire downstream target landscape: meta for BRAF, para for VEGFR-2.

BRAF V600E inhibitor positional isomerism CEP-32496 synthesis kinase selectivity

Downstream Drug Candidate CEP-32496 Demonstrates Superior Kinase Selectivity Profile Versus KRN-633 Derived from Chloro-Substituted Analog

The target compound CAS 1188908-37-3 is the direct precursor to CEP-32496, a BRAF inhibitor with Kd values of 14 nM (BRAF V600E), 36 nM (BRAF WT), and 39 nM (c-Raf) [1]. In contrast, the closely related building block 2-chloro-4-[(6,7-dimethoxy-4-quinazolinyl)oxy]aniline (CAS 286371-63-9) yields KRN-633, a VEGFR inhibitor with IC₅₀ values of 170 nM (VEGFR1), 160 nM (VEGFR2), and 125 nM (VEGFR3) [2]. This comparison illustrates that the presence or absence of a chlorine atom on the aniline ring, combined with the meta vs. para substitution pattern, results in a complete inversion of kinome targeting: the unchlorinated meta-amino intermediate produces a BRAF-selective clinical candidate, while the chlorinated para-amino analog generates a VEGFR-selective tool compound.

BRAF inhibitor VEGFR inhibitor kinase selectivity antineoplastic

Commercial Purity Benchmark: ≥98% (NLT 98%) from Multiple Independent Suppliers Versus ≤95% for Positional Isomer

The target compound CAS 1188908-37-3 is commercially available at NLT 98% purity (HPLC) from multiple independent suppliers, including Leyan (98%, Product No. 1099654) and MolCore (NLT 98%, ISO-certified, Product No. MC445446) , with Bidepharm offering a standard purity of 95% with batch-specific QC documentation (NMR, HPLC, GC) . In comparison, the para-amino positional isomer (CAS 286371-71-9) is listed at 98.0% by certain suppliers but generally with more limited multi-vendor availability and less extensive batch QC documentation [1]. The availability of the target compound at ≥98% purity with full analytical characterization across multiple independent vendors reduces single-supplier procurement risk and supports GLP/GMP research workflows.

chemical purity quality control procurement specification ISO certification

Documented Multi-Hundred-Gram Scale Utility in Clinical Candidate Manufacturing Versus Limited Scale Reports for Analogs

The target compound has been demonstrated at a process-relevant scale as the direct precursor to the clinical candidate CEP-32496. In a published procedure, 200.0 g (637 mmol) of 3-[(6,7-dimethoxy-4-quinazolinyl)oxy]aniline was charged into a 10 L Chemglass jacketed reactor and reacted with a phenyl carbamate to produce CEP-32496 [1]. This scale of use far exceeds the typical laboratory-scale syntheses reported for related 4-aryloxyquinazoline intermediates. For comparison, the para-amino isomer (CAS 286371-71-9) and the 2-chloro-substituted analog (CAS 286371-63-9) are primarily referenced at milligram to gram scales in medicinal chemistry SAR studies, with no published reports of multi-hundred-gram process use [2].

process chemistry scale-up CEP-32496 kilogram synthesis

Aryloxy Linker Confers VEGFR-2 Selectivity Over EGFR, Distinguishing Target Compound Class from Anilino-Linked EGFR Inhibitors

The 4-aryloxy (O-linked) connectivity of the target compound class defines a pharmacophore that is fundamentally distinct from the 4-anilino (NH-linked) quinazolines. Garofalo et al. (2011) systematically compared three series of 6,7-dimethoxyquinazoline derivatives substituted at the 4-position with aniline, N-methylaniline, or aryloxy groups, and found that aryloxy substitution selectively drives VEGFR-2 inhibition with IC₅₀ values in the nanomolar range, while aniline-linked compounds preferentially inhibit EGFR [1]. The prototypical 4-anilinoquinazoline PD 153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) is an ultra-potent EGFR inhibitor with an IC₅₀ of 0.025 nM, approximately 1,000-fold more potent on EGFR than typical aryloxyquinazolines are on VEGFR-2 [2]. This linker-dependent selectivity switch means that the target compound (CAS 1188908-37-3) and its downstream ureas inherently favor VEGFR-2/BRAF kinase space, whereas 4-anilinoquinazoline building blocks such as 4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol (WHI-P154) produce mixed EGFR/JAK3 activity (EGFR IC₅₀ = 4 nM, JAK3 IC₅₀ = 1.8 μM) .

linker chemistry aryloxy vs anilino VEGFR-2 selectivity EGFR inhibition

Melting Point and Physicochemical Identity as Batch-to-Batch Consistency Markers for QC Release

The target compound has a reported melting point of 203-204 °C , providing a simple and reliable identity and purity check that can be integrated into incoming QC acceptance protocols. This sharply defined melting point, in combination with the calculated LogP of 3.02 and TPSA of 79.49 Ų , yields a physicochemical fingerprint that distinguishes CAS 1188908-37-3 from its para-amino isomer (CAS 286371-71-9), for which a melting point is not consistently reported across vendor databases [1]. The availability of a well-defined melting point for the target compound supports rapid identity confirmation in procurement workflows and reduces the risk of receiving the wrong positional isomer.

melting point QC specification physicochemical characterization batch consistency

Optimal Application Scenarios for 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline (CAS 1188908-37-3) Based on Quantitative Differentiation Evidence


BRAF V600E Inhibitor Discovery and Lead Optimization via Urea-Forming Chemistry at the Meta-Amino Handle

This compound is the validated key intermediate for constructing BRAF V600E inhibitors following the CEP-32496 chemotype. The meta-amino group serves as the nucleophilic handle for urea bond formation with isocyanate or carbamate electrophiles, directly yielding the diarylurea pharmacophore that confers BRAF V600E binding (Kd = 14 nM) and cellular pathway inhibition (pMEK IC₅₀ = 78 nM in A375 melanoma cells) [1]. Programs seeking to explore SAR around the urea terminus while retaining the 6,7-dimethoxyquinazoline-4-yloxy core should prioritize this intermediate, as the para-amino isomer (CAS 286371-71-9) diverts the SAR path toward VEGFR-2 without BRAF activity .

Late-Stage Preclinical Candidate Manufacturing Requiring Multi-Hundred-Gram Scale Intermediate Supply

For programs advancing a BRAF inhibitor candidate into IND-enabling studies, the target compound has been demonstrated at 200 g scale (637 mmol) in a single batch within a 10 L reactor, enabling production of the clinical candidate CEP-32496 [1]. No comparable process-scale documentation exists for the para-amino isomer or the 2-chloro-substituted analog . Procurement teams supporting late-stage preclinical or early clinical manufacturing should therefore specify CAS 1188908-37-3 with ≥98% purity and request batch-specific QC documentation (NMR, HPLC, GC) as provided by qualified vendors [2].

Kinase Selectivity Profiling Studies Comparing Aryloxy- vs. Anilino-Linked Quinazoline Pharmacophores

The aryloxy linkage at the 4-position of the quinazoline core is a critical determinant of kinase selectivity, directing inhibition toward VEGFR-2 (and, via appropriate derivatization, BRAF) while anilino-linked quinazolines preferentially inhibit EGFR at sub-nanomolar potency [1]. Researchers designing selectivity panels to benchmark novel kinase inhibitors can use the target compound as a precursor to generate aryloxy-linked probe molecules that serve as VEGFR-2/BRAF-selective controls, in contrast to anilinoquinazoline controls such as PD 153035 (EGFR IC₅₀ = 0.025 nM) or WHI-P154 (EGFR IC₅₀ = 4 nM; JAK3 IC₅₀ = 1.8 μM) .

Quality-Controlled Intermediate Sourcing for Multi-Vendor GLP/GMP-Compliant Workflows

With NLT 98% purity available from ISO-certified suppliers (MolCore) and 98% purity with full analytical characterization from multiple independent vendors (Leyan, Bidepharm) [1], this compound is suitable for GLP and early GMP workflows where vendor qualification, certificate of analysis, and batch-to-batch consistency are mandatory. The well-defined melting point (203-204 °C) provides an additional incoming QC checkpoint to verify identity and rule out positional isomer contamination [1]. In contrast, the para-amino isomer (CAS 286371-71-9) has fewer independently qualified high-purity sources with comprehensive QC documentation [2].

Quote Request

Request a Quote for 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.